molecular formula C35H38N4O6 B563760 R-(-)-Manidipine-d4 CAS No. 1217718-54-1

R-(-)-Manidipine-d4

Cat. No. B563760
CAS RN: 1217718-54-1
M. Wt: 614.735
InChI Key: ANEBWFXPVPTEET-LYTNKOSFSA-N
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Description

R-(-)-Manidipine-d4 is a calcium channel blocker that is used in scientific research to study the mechanism of action of calcium channels in the body. This compound is a deuterated version of R-(-)-Manidipine, which is a drug used to treat hypertension. The deuterated version is used in research because it allows for more accurate and precise measurements of the compound in the body.

Scientific Research Applications

  • Manidipine enhances gene transcription related to cholesterol metabolism, which might explain its anti-inflammatory and organ-protective activities (Roth, Keul, Perruchoud, & Block, 1993).

  • As an antihypertensive agent, manidipine is effective in both younger and elderly adult patients. It has a gradual onset of action, long duration, and can dilate both efferent and afferent renal arterioles (McKeage & Scott, 2004).

  • Manidipine modulates gene transcriptions involved in proinflammatory changes in mesangial cells at nanomolar concentrations (Roth, Keul, Emmons, Hörl, & Block, 1992).

  • Its solid dispersions with polyethylene glycol 4000/copovidone blends improve its stability and solubility, suggesting potential for enhanced oral administration (Chamsai, Limmatvapirat, Sungthongjeen, & Sriamornsak, 2017).

  • Manidipine effectively reduces blood pressure in patients with mild-to-moderate hypertension and has neutral effects on glucose and lipid metabolism (Roca-Cusachs & Triposkiadis, 2005).

  • The enantiomers of manidipine show distinct effects on the blockade of voltage-gated Ca2+ channels, with the S-enantiomer displaying a faster onset and greater blockade than the R-enantiomer (Cataldi et al., 1999).

  • Grapefruit juice significantly affects the disposition of manidipine enantiomers, altering their stereoselective disposition and indicating an impact on metabolic disposal (Uno, Ohkubo, Motomura, & Sugawara, 2006).

  • Manidipine inhibits endothelin-1-induced [Ca2+]i signaling but potentiates endothelin's effect on c-fos and c-jun induction in vascular smooth muscle and mesangial cells (Huang, Simonson, & Dunn, 1993).

  • Manidipine reduces pro-inflammatory cytokines secretion in human endothelial cells and macrophages, indicating anti-inflammatory properties (Costa, Zimetti, Pedrelli, Cremonesi, & Bernini, 2010).

  • Development of manidipine-loaded self-nanoemulsifying drug delivery systems enhances its solubility and drug release, offering potential for improved therapeutic efficacy (Jayapal & Vishnu, 2020).

  • Manidipine differs from amlodipine in its effects on intrarenal hemodynamics, reducing intraglomerular pressure in hypertensive patients (Ott et al., 2013).

  • Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma using a sensitive and selective chiral LC-MS/MS assay highlights the importance of stereoselectivity in its pharmacokinetics (Adireddy, Bimireddy, & Ponneri, 2017).

properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-LYTNKOSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675999
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217718-54-1
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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